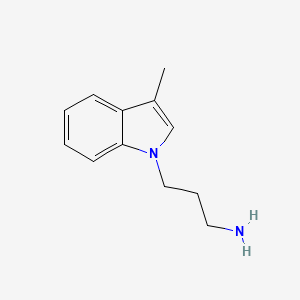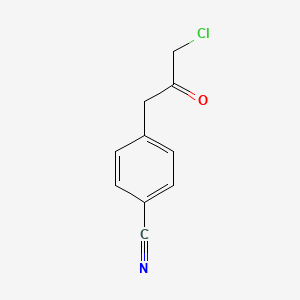
(2-Ethoxy-5,6,7,8-tetrahydronaphthalen-1-yl)boronic acid
Vue d'ensemble
Description
(2-Ethoxy-5,6,7,8-tetrahydronaphthalen-1-yl)boronic acid is an organoboron compound with the molecular formula C12H17BO3. This compound is part of the boronic acid family, which is known for its versatility in organic synthesis, particularly in the formation of carbon-carbon bonds through reactions such as the Suzuki-Miyaura coupling .
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The synthesis of (2-Ethoxy-5,6,7,8-tetrahydronaphthalen-1-yl)boronic acid typically involves the hydroboration of an appropriate precursor. Hydroboration is a common method where a boron-hydrogen bond is added across an alkene or alkyne to form the corresponding borane . The reaction conditions are generally mild and can be conducted at room temperature.
Industrial Production Methods: Industrial production of boronic acids, including this compound, often involves large-scale hydroboration processes. These processes are optimized for high yield and purity, utilizing catalysts and controlled environments to ensure consistency and efficiency .
Analyse Des Réactions Chimiques
Types of Reactions: (2-Ethoxy-5,6,7,8-tetrahydronaphthalen-1-yl)boronic acid undergoes several types of chemical reactions, including:
Oxidation: Conversion to boronic esters or alcohols.
Reduction: Formation of boranes.
Substitution: Participation in Suzuki-Miyaura coupling reactions to form carbon-carbon bonds.
Common Reagents and Conditions:
Oxidation: Typically involves reagents like hydrogen peroxide or other oxidizing agents.
Reduction: Utilizes reducing agents such as lithium aluminum hydride.
Substitution: Suzuki-Miyaura coupling requires palladium catalysts and bases like potassium carbonate.
Major Products: The major products formed from these reactions include various boronic esters, alcohols, and complex organic molecules used in pharmaceuticals and materials science .
Applications De Recherche Scientifique
(2-Ethoxy-5,6,7,8-tetrahydronaphthalen-1-yl)boronic acid has a wide range of applications in scientific research:
Mécanisme D'action
The mechanism of action of (2-Ethoxy-5,6,7,8-tetrahydronaphthalen-1-yl)boronic acid involves its ability to form stable covalent bonds with other molecules. In Suzuki-Miyaura coupling, the boronic acid reacts with a halide in the presence of a palladium catalyst to form a new carbon-carbon bond. This reaction proceeds through a series of steps including oxidative addition, transmetalation, and reductive elimination .
Comparaison Avec Des Composés Similaires
(5,6,7,8-Tetrahydronaphthalen-1-yl)boronic acid: Shares a similar structure but lacks the ethoxy group.
Phenylboronic acid: Commonly used in Suzuki-Miyaura coupling but has different reactivity and applications.
Uniqueness: (2-Ethoxy-5,6,7,8-tetrahydronaphthalen-1-yl)boronic acid is unique due to its ethoxy group, which can influence its reactivity and solubility. This makes it particularly useful in specific synthetic applications where other boronic acids may not be as effective .
Propriétés
IUPAC Name |
(2-ethoxy-5,6,7,8-tetrahydronaphthalen-1-yl)boronic acid | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H17BO3/c1-2-16-11-8-7-9-5-3-4-6-10(9)12(11)13(14)15/h7-8,14-15H,2-6H2,1H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NRURHBGJYOLKOQ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
B(C1=C(C=CC2=C1CCCC2)OCC)(O)O | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H17BO3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90624239 | |
| Record name | (2-Ethoxy-5,6,7,8-tetrahydronaphthalen-1-yl)boronic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90624239 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
220.07 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
622834-95-1 | |
| Record name | (2-Ethoxy-5,6,7,8-tetrahydronaphthalen-1-yl)boronic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90624239 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
















